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alpha-Methylferrocenemethanol

Cat. No.: B13399050
M. Wt: 230.08 g/mol
InChI Key: AZSQAYCJEUHYRK-UHFFFAOYSA-N
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Description

alpha-Methylferrocenemethanol (CAS 1277-49-2), also known as (±)-1-Ferrocenylethanol, is a versatile organometallic compound of significant interest in scientific research and development. With a molecular formula of C 12 H 14 FeO and a molecular weight of 230.09 g/mol , this compound serves as a critical ligand and reactant in advanced chemical processes. Key Research Applications: Catalysis: This compound acts as an effective ligand in titanium-catalyzed intermolecular hydroamination of terminal alkynes, influencing the reaction pathway towards Markovnikov or anti-Markovnikov addition . Polymer Science: It is employed as a reactant in single-electron transfer living radical polymerization reactions. Furthermore, it is used in the preparation of reversible addition-fragmentation chain transfer (RAFT) agents for the controlled polymerization of monomers like styrene . Medicinal Chemistry & Drug Discovery: this compound is a valuable precursor for synthesizing ferrocene-modified thiopyrimidines, which are investigated for their potential as anticancer agents. Ferrocene derivatives, in general, are explored for their diverse physiological activities, including anti-tumor, anti-malarial, and bactericidal properties . Electrochemistry & Biosensors: Leveraging the reversible redox properties of the ferrocene group, this and related derivatives are widely used as redox mediators in second-generation amperometric biosensors . They facilitate electron transfer in enzymatic reactions, for instance, in glucose oxidase-based systems, making them crucial for bio-sensing and bio-fuel cell research . Physical & Chemical Data: The compound is a yellow or off-yellow powder with a melting point range of 77°C to 79°C . It is insoluble in water and should be stored cool, in a tightly closed container, in a dry and well-ventilated place, away from oxidizing agents . Regulatory and Safety Information: This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for diagnostic, therapeutic, or any human use . They are not manufactured under the Good Manufacturing Practice (GMP) guidelines required for pharmaceuticals or medical devices . Hazard Statements: H315-H319-H335 - Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FeO-6 B13399050 alpha-Methylferrocenemethanol

Properties

Molecular Formula

C12H14FeO-6

Molecular Weight

230.08 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylethanol;cyclopentane;iron

InChI

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q-1;-5;

InChI Key

AZSQAYCJEUHYRK-UHFFFAOYSA-N

Canonical SMILES

CC([C-]1C=CC=C1)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

physical_description

Light brown powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthetic Methodologies of Alpha Methylferrocenemethanol

Strategies for Preparation

The synthesis of α-methylferrocenemethanol primarily begins with a functionalized ferrocene (B1249389), which is then chemically altered to produce the desired secondary alcohol. Key starting materials include acetylferrocene (B1663952) and ferrocenecarboxaldehyde.

A widely practiced synthesis starts with the Friedel-Crafts acetylation of ferrocene to produce acetylferrocene. thieme-connect.comsorbonne-universite.fr This intermediate is then reduced to yield α-methylferrocenemethanol. thieme-connect.comsorbonne-universite.fr For example, treating acetylferrocene with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) leads to the formation of α-methylferrocenemethanol in high yield (98%). thieme-connect.comsorbonne-universite.fr

Interactive Table: Reduction of Acetylferrocene
ReactantReagentSolventYieldReference
AcetylferroceneSodium Borohydride (NaBH₄)Methanol98% thieme-connect.comsorbonne-universite.fr
AcetylferroceneLithium Aluminium Hydride (LiAlH₄)Diethyl etherNot specified

Methylation of Ferrocenemethanol (B74494)

Direct methylation of the hydroxymethyl group in ferrocenemethanol to form the α-methyl derivative is not a commonly reported synthetic strategy. The primary routes to α-methylferrocenemethanol involve the introduction of a methyl group to an oxidized precursor, such as an aldehyde, or the reduction of a ketone.

Reactions Involving Magnesium Iodide

Grignard reactions are a cornerstone for forming carbon-carbon bonds. In the synthesis of α-methylferrocenemethanol, this involves the reaction of ferrocenecarboxaldehyde with a methyl-containing Grignard reagent, such as methylmagnesium iodide or bromide. This nucleophilic addition of the methyl group to the carbonyl carbon of the aldehyde, followed by an aqueous workup, yields the secondary alcohol, α-methylferrocenemethanol. chembk.comchembk.com One documented procedure using methylmagnesium iodide in refluxing diethyl ether reports a yield of 85.3%.

Interactive Table: Grignard Reaction for α-Methylferrocenemethanol Synthesis
AldehydeGrignard ReagentSolventYieldReference
FerrocenecarboxaldehydeMethylmagnesium IodideDiethyl ether85.3%

α-Ferrocenylalkylation Approaches

While not a direct synthesis of α-methylferrocenemethanol itself, α-ferrocenylalkylation is a significant strategy that utilizes this alcohol as a precursor. In these reactions, α-methylferrocenemethanol can be converted into an electrophilic species that is then used to introduce the 1-(ferrocenyl)ethyl group onto various nucleophiles. This highlights the utility of the parent alcohol in building more complex ferrocene-containing molecules.

Dehydrogenative Coupling Pathways

Dehydrogenative coupling is an atom-economical method for forming new bonds by removing hydrogen gas. arabjchem.orgrsc.org In the context of ferrocene chemistry, ruthenium-catalyzed dehydrogenative coupling reactions have been employed to synthesize complex molecules. acs.org For instance, 4,6-bis(ferrocenyl)-2-phenyl)pyrimidine has been prepared through a dehydrogenative coupling reaction involving α-methylferrocenemethanol and ferrocenemethanol as reactants, catalyzed by a ruthenium(II) hydrido chloride complex. acs.org This demonstrates the principle of using ferrocenyl alcohols in such couplings, suggesting that the formation of α-methylferrocenemethanol could be achieved via related pathways, although direct synthesis through this method is less commonly documented than ketone reduction or Grignard reactions. These reactions are valued for their efficiency, often requiring no external oxidant and producing only hydrogen as a byproduct. arabjchem.orgacs.org

Stereoselective Synthesis Considerations

The carbon atom bearing the hydroxyl group in α-methylferrocenemethanol is a stereocenter, meaning the molecule can exist as two enantiomers. The development of stereoselective synthetic methods to produce enantiomerically pure or enriched α-methylferrocenemethanol is crucial for its application in asymmetric catalysis and materials science. rsc.orgacs.org

The reduction of the prochiral ketone, acetylferrocene, is a key focus for stereoselective synthesis. While reduction with achiral reagents like sodium borohydride results in a racemic mixture of the alcohol, the use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. The resulting chiral, non-racemic alcohol is a valuable building block for synthesizing other chiral ferrocene derivatives, including those with both central and planar chirality. rsc.orgpittstate.edu The ability to create specific stereoisomers is essential for applications where molecular geometry dictates function. acs.orgresearchgate.net

Reactivity and Reaction Mechanisms of Alpha Methylferrocenemethanol

Ligand Properties in Transition Metal Catalysis

The ferrocene (B1249389) unit in alpha-methylferrocenemethanol allows it to function as an effective ligand in transition metal catalysis, influencing the efficiency and selectivity of reactions. smolecule.com It can form stable coordination complexes with a variety of transition metals, including titanium, palladium, and platinum. sigmaaldrich.comsmolecule.com

Role in Hydroamination Reactions (e.g., Markovnikov vs. Anti-Markovnikov Selectivity)

This compound has demonstrated its utility as a ligand in titanium-catalyzed intermolecular hydroamination of terminal alkynes. sigmaaldrich.com This reaction involves the addition of an N-H bond across a carbon-carbon triple bond. The regioselectivity of this addition, meaning whether the amine group adds to the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the alkyne, is a critical aspect.

The choice of ligand in these catalytic systems can significantly influence the outcome. While the specific mechanistic details of how this compound directs the regioselectivity in this context are a subject of ongoing research, the steric and electronic properties of the ferrocenyl group are believed to play a crucial role. Generally, Markovnikov addition is the favored pathway in many hydroamination reactions. nih.gov However, achieving anti-Markovnikov selectivity is a significant challenge in synthetic chemistry, and ligands that can promote this outcome are of particular interest. nih.govnih.gov The structure of this compound allows for potential steric interactions that could favor the formation of the anti-Markovnikov product. leah4sci.comyoutube.com

Table 1: Regioselectivity in Hydroamination Reactions

Product TypeDescription
Markovnikov Product The amine group adds to the more substituted carbon of the alkyne.
Anti-Markovnikov Product The amine group adds to the less substituted carbon of the alkyne.

This table provides a general overview of regioselectivity in hydroamination reactions and is not based on specific experimental data for this compound.

Applications in Other Catalytic Processes

Beyond hydroamination, this compound and its derivatives have been employed in other catalytic processes. For instance, derivatives have been used in palladium-catalyzed cooperative catalysis for the kinetic resolution of racemic mixtures, achieving high enantioselectivity. smolecule.com This highlights the importance of the chiral center in the molecule for asymmetric synthesis. Additionally, ferrocene-containing compounds are explored in a variety of catalytic reactions, including cross-coupling reactions. acs.orgnih.gov

Polymerization Initiator and Reactant Functions

This compound serves as a key component in several modern polymerization techniques, acting as both a reactant and an initiator. sigmaaldrich.com Its ability to participate in controlled radical polymerization methods allows for the synthesis of polymers with well-defined architectures and low polydispersity. sigmaaldrich.com

Single-Electron Transfer Living Radical Polymerization (SET-LRP)

This compound is utilized as a reactant in single-electron transfer living radical polymerization (SET-LRP). sigmaaldrich.comsmolecule.com SET-LRP is a powerful method for polymer synthesis that relies on the reversible deactivation of growing polymer chains through a single-electron transfer process. nih.govnih.gov In this context, the ferrocene moiety of this compound can participate in the electron transfer events that regulate the polymerization. x-mol.com This technique allows for the creation of complex polymer structures. smolecule.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This compound is also a reactant in the preparation of agents for reversible addition-fragmentation chain transfer (RAFT) polymerization. sigmaaldrich.com RAFT polymerization is another type of reversible-deactivation radical polymerization that employs a chain transfer agent, typically a thiocarbonylthio compound, to control the polymerization process. sigmaaldrich.comwikipedia.org By reacting this compound to form a suitable RAFT agent, it becomes possible to polymerize monomers like styrene (B11656) in a controlled manner, yielding polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comwikipedia.org

Table 2: Comparison of Polymerization Techniques Involving this compound

Polymerization TechniqueRole of this compoundKey Feature
SET-LRP ReactantControlled polymerization via single-electron transfer. nih.govnih.gov
RAFT Polymerization Reactant for RAFT agent synthesisControlled polymerization using a chain transfer agent. sigmaaldrich.comwikipedia.org

Redox Chemistry and Electron Transfer Kinetics

The ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple is a well-established redox system in electrochemistry, known for its reversible one-electron oxidation. nih.gov The substitution on the cyclopentadienyl (B1206354) rings, as in this compound, influences the redox potential of this couple. The electron-donating or -withdrawing nature of the substituent can make the iron center easier or harder to oxidize.

Kinetic studies of the electron transfer reactions involving this compound have been conducted. For instance, the reduction of [FeIII(phen)2(CN)2]+ by this compound in an aqueous dioxane solution showed complex kinetics, indicating the formation of a protonated intermediate, FcCHO+H2Me. researchgate.net The rate of electron transfer can be influenced by factors such as the solvent composition and pH. researchgate.netchemicalpapers.com

The study of electron transfer kinetics is crucial for understanding the mechanism of redox reactions and for applications in areas like molecular electronics and sensors. researchgate.netrsc.org The redox properties of this compound and its derivatives are integral to their function in various catalytic and polymerization reactions where electron transfer steps are involved. sigmaaldrich.comsmolecule.com

Mechanisms of Redox Reactions

The redox chemistry of this compound is centered on the reversible oxidation of the iron center from Fe(II) to Fe(III), a characteristic feature of the ferrocene moiety. beilstein-journals.org The mechanism of its redox reactions, particularly with iron(III) complexes like dicyanobis(1,10-phenanthroline)iron(III) ([Fe(phen)₂(CN)₂]⁺), has been investigated through kinetic studies. researchgate.netresearchgate.net These studies suggest that the electron transfer process follows an outer-sphere mechanism. researchgate.netchemicalpapers.com

Kinetic Data for the Reduction of [Fe(phen)₂(CN)₂]⁺ by this compound
Kinetic PhaseObserved OrderKey Characteristics
Phase 1Zeroth OrderInitial stage of the reaction. researchgate.netresearchgate.net
Phase 2Second OrderMain redox reaction phase. researchgate.netresearchgate.net
Phase 3ComplexCompetition between redox reaction and product insolubility. researchgate.net

Protonation Effects on Redox Kinetics

Protonation plays a significant role in the redox reactions involving this compound. researchgate.netresearchgate.net Kinetic studies have revealed that the reaction mechanism is complicated by the formation of a protonated this compound species (FcCHO⁺H₂Me) in acidic aqueous-organic media, such as 80% v/v aqueous dioxane. researchgate.netchemicalpapers.comresearchgate.net

Unlike other ferrocene derivatives such as acetylferrocene (B1663952) where protonation leads to an increase in the reaction rate, the effect is opposite for this compound. researchgate.net The addition of protons to the reaction mixture leads to a decrease in the observed pseudo-first-order rate constant (k'obs) for the oxidation of this compound. researchgate.netresearchgate.net This suggests that the protonated form, FcCHO⁺H₂Me, is less reactive or participates in a fast, non-rate-limiting step, while the neutral, unprotonated this compound (FcCHOHMe) is the species oxidized in the slow, rate-determining step. researchgate.net Further studies on the influence of ionic strength and the dielectric constant of the medium show no significant change in the reaction rate for this compound, reinforcing that the neutral molecule is the key reactant in the slow step. researchgate.netresearchgate.net

Effect of System Variables on the Pseudo-First-Order Rate Constant (k'obs) for Oxidation of Ferrocene Derivatives
VariableEffect on this compoundEffect on Acetylferrocene
Addition of Protonsk'obs decreases researchgate.netresearchgate.netk'obs increases researchgate.netresearchgate.net
Increased Ionic StrengthNo change researchgate.netresearchgate.netk'obs increases researchgate.net
Increased Dielectric ConstantNo effect researchgate.netresearchgate.netk'obs decreases researchgate.net

Role as a Redox Mediator in Electrochemical Systems

Ferrocene and its derivatives are widely recognized for their application as redox mediators in electrochemical systems. nih.govrsc.org This is due to their ability to undergo reversible one-electron oxidation at well-defined potentials and exhibit high electron self-exchange rates. beilstein-journals.org this compound, as a ferrocene derivative, can function as an effective redox mediator, facilitating electron transfer between an electrode and a biological molecule or another species in solution. smolecule.comresearchgate.net

Redox mediators are crucial components in biosensors and biofuel cells, where they shuttle electrons between an enzyme's active site and the electrode surface. nih.gov For instance, the interaction of this compound with flavin adenine (B156593) dinucleotide (FAD), a common redox cofactor in enzymes like glucose oxidase, has been studied. smolecule.comresearchgate.net Such interactions are fundamental to the development of electrochemical biosensors. The choice of mediator and its concentration is critical, as high concentrations can negatively impact the biological component of the system. nih.gov The electrochemical potential of ferrocene derivatives can be tuned by modifying the substituents on the cyclopentadienyl rings, allowing for the design of mediators tailored for specific applications. beilstein-journals.org

Derivatization Reactions

This compound is a stable and convenient precursor for introducing the 1-ferrocenylethyl group into various molecular structures. ineosopen.org The hydroxyl group can be activated, typically under acidic conditions, to generate an α-ferrocenylalkyl carbocation, which is stabilized by the adjacent ferrocenyl group and readily reacts with a range of nucleophiles. ineosopen.org

Preparation of Ferrocene-Modified Thiopyrimidines

This compound serves as a key reactant in the synthesis of ferrocene-modified thiopyrimidines. smolecule.comsigmaaldrich.comsigmaaldrich.comfcad.com These compounds are prepared through the reaction of this compound with various 2-thiopyrimidines. researchgate.net The reaction is typically carried out in acetone (B3395972) at room temperature, catalyzed by trifluoroacetic acid (TFA). researchgate.net This method provides the target S-ferrocenylethyl 2-thiopyrimidines in moderate to high yields, ranging from 50% to 95%. researchgate.net The resulting products are often chiral and can be resolved into their separate enantiomers using techniques like HPLC with a chiral stationary phase. researchgate.net

Synthesis of Ferrocenylalkyl Thiopyrimidines from α-(Hydroxy)alkyl Ferrocenes
ReactantsConditionsYieldReference
FcCHR(OH) (R=Me) and 2-ThiopyrimidinesTFA, Acetone, Room Temperature50-95% researchgate.net

Synthesis of Ferrocenyl Ethers

Ferrocenyl ethers can be synthesized from this compound. ineosopen.org The nucleophilic substitution of the hydroxyl group by an alcohol can be achieved through the intermediate formation of the α-ferrocenylalkyl carbocation. One method involves using a catalytic amount of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) under acid-free conditions. ineosopen.org This approach allows for the formation of ferrocene-containing ethers in good yields. ineosopen.org Additionally, multi-ferrocene-based ligands, including bis(ferrocenyl) ethers, have been synthesized, highlighting the versatility of ferrocenyl alcohols in forming C-O bonds. nih.govacs.org

Formation of Ferrocenyl-Containing Heterocycles

This compound is a valuable reagent for the α-ferrocenylalkylation of nitrogen- and sulfur-containing heterocycles. ineosopen.orgresearchgate.netresearchgate.net The reaction of α-hydroxyalkylferrocenes with azoles, such as imidazoles and their derivatives, typically occurs in the presence of an acid catalyst like HBF₄ or TFA to generate the reactive carbocation intermediate. ineosopen.orgresearchgate.net This leads to N-alkylation of the heterocyclic ring. researchgate.net For example, ferrocenylalkyl nitro-imidazoles have been prepared by reacting this compound with nitro-imidazoles in an aqueous-organic medium with HBF₄. researchgate.net Similarly, reactions with thiobenzimidazole produce S-alkylated products. researchgate.net These reactions provide a direct route to incorporating the ferrocenyl moiety into a wide range of heterocyclic systems. researchgate.netumanitoba.ca

Electrochemical Behavior and Electron Transfer Dynamics

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical properties of ferrocene (B1249389) derivatives like alpha-methylferrocenemethanol umb.edu. A typical CV experiment reveals information about the redox potentials and the reversibility of the electron transfer process. For ferrocene and its derivatives, the oxidation of the iron(II) center to iron(III) is a key process observed in the voltammogram.

The electrochemical oxidation of ferrocene and its simple derivatives is often described as a quasi-reversible process. In an ideal reversible process, the separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram is 59/n mV at room temperature for an n-electron transfer. However, for many ferrocene derivatives, including those with functionalized side chains, deviations from this ideal behavior are observed, leading to the classification of the process as quasi-reversible. This can be attributed to factors such as slow electron transfer kinetics or interactions between the analyte and the electrode surface researchgate.net.

The study of ferrocenemethanol (B74494), a closely related compound, at modified gold electrodes has shown that the nature of the electrode surface significantly impacts the reversibility of the redox process. For instance, at a bare gold electrode, ferrocenemethanol exhibits a more reversible behavior, while at a monolayer-modified electrode, the peak separation increases, indicating a more quasi-reversible or even irreversible process due to the hindered electron transfer utexas.eduresearchgate.net. The presence of the methyl group in this compound can be expected to introduce further steric and electronic effects that influence the kinetics of the electron transfer.

The table below illustrates typical cyclic voltammetry data for ferrocene derivatives under specific experimental conditions.

CompoundSolvent/ElectrolyteE½ (V vs. Fc/Fc⁺)ΔEp (mV)Scan Rate (mV/s)
FerroceneCH₃CN / 0.1 M TBAPF₆0.0070100
FerrocenemethanolCH₃CN / 0.1 M TBAPF₆-0.0580100
Acetylferrocene (B1663952)CH₃CN / 0.1 M TBAPF₆+0.2875100

In molecules containing multiple ferrocene units, the degree of electronic communication, or electron delocalization, between the ferrocenyl groups is a topic of significant interest acs.orgnih.gov. The nature of the bridging ligand connecting the ferrocene moieties plays a crucial role in mediating this interaction. When two or more ferrocene units are linked, the cyclic voltammogram can exhibit multiple, well-separated oxidation waves if there is significant electronic communication between them. This separation in redox potentials is a measure of the stability of the mixed-valence species (e.g., Fc⁺-Bridge-Fc).

For systems where the ferrocene units are connected by short, conjugated linkers, significant delocalization can be observed. However, for systems with more flexible and non-conjugated linkers, such as alkyl chains, the electronic communication is generally weaker, resulting in overlapping or single broad oxidation waves, indicating that the ferrocene centers behave more independently acs.org. In a hypothetical multi-ferrocene system incorporating this compound units, the nature of the linkage would be paramount in determining the extent of electron delocalization. The presence of the α-methylmethanol group could influence the conformation and electronic properties of the bridge, thereby modulating the inter-ferrocene communication.

The supporting electrolyte, which is added to the solution to ensure conductivity, can have a significant impact on the electrochemical behavior of ferrocene derivatives. The ionic strength, pH, and the nature of the anion of the supporting electrolyte can all influence the redox potential and the shape of the cyclic voltammogram.

Ionic Strength: Changes in the ionic strength of the solution can affect the activity of the electroactive species and the structure of the electrochemical double layer at the electrode surface, which can lead to shifts in the observed redox potentials researchgate.net.

pH: The redox potential of ferrocene itself is largely independent of pH in non-aqueous and aprotic aqueous solutions. However, for derivatives like this compound, which contains a hydroxyl group, the pH of the medium can have a more pronounced effect, especially in aqueous solutions. The protonation state of the hydroxyl group can influence the electron density at the ferrocene core, thereby shifting the redox potential.

Anion Nature: The nature of the anion from the supporting electrolyte can influence the redox process through ion-pairing interactions with the oxidized ferrocenium (B1229745) cation. The strength of this interaction depends on the size, charge density, and coordinating ability of the anion. Stronger ion-pairing can stabilize the ferrocenium cation, leading to a shift in the redox potential.

Scanning Electrochemical Microscopy (SECM) Investigations

Scanning Electrochemical Microscopy (SECM) is a powerful technique for probing the local electrochemical activity of surfaces with high spatial resolution. In the context of this compound, SECM can be employed to study its behavior as a redox mediator in solution and to investigate its role in electrocatalytic processes.

SECM can be used to map the electrocatalytic activity of a surface by using a redox mediator, such as a ferrocene derivative, in the electrolyte solution mdpi.comresearchgate.net. In this mode of operation, the SECM tip, which is an ultramicroelectrode, is held at a potential where the mediator is either oxidized or reduced. As the tip is scanned over a catalytically active surface, the current at the tip changes depending on the rate of the regeneration of the mediator at the substrate.

For instance, if this compound is used as a mediator and is oxidized at the tip to its ferrocenium form, a catalytically active site on the substrate could reduce it back to the neutral ferrocene form. This regeneration of the initial species leads to an increase in the tip current, allowing for the identification and mapping of the active sites mdpi.comresearchgate.net. This technique is particularly useful for studying heterogeneous catalysts and understanding the relationship between surface structure and catalytic activity.

SECM is also a valuable tool for determining the kinetics of heterogeneous electron transfer reactions. By recording the tip current as a function of the distance between the tip and the substrate (an approach curve), the rate constant of the electron transfer reaction at the substrate can be extracted utexas.eduresearchgate.net.

When the tip is far from the substrate, the current is at its steady-state diffusion-limited value. As the tip approaches the substrate, if the substrate is held at a potential where the mediator can be regenerated, a positive feedback loop is established, leading to an increase in the tip current. The shape of this approach curve is sensitive to the rate of the electron transfer at the substrate. By fitting the experimental approach curve to theoretical models, the heterogeneous electron transfer rate constant (k₀) can be determined utexas.eduresearchgate.net. This method has been successfully applied to study the electron transfer kinetics of ferrocenemethanol at various modified electrode surfaces, and similar principles would apply to the study of this compound.

The table below provides examples of electron transfer rate constants for ferrocene derivatives at different electrode materials, illustrating the type of data that can be obtained using electrochemical techniques.

Redox CoupleElectrodeMethodk₀ (cm/s)
Ferrocene/Ferrocenium⁺PlatinumCyclic Voltammetry~0.1
Ferrocenemethanol/Ferrocenemethanol⁺GoldSECM~0.2
Ferrocene-terminated SAMGoldChronoamperometry10⁻⁵ - 10⁻⁹

Electron Transfer in Ferrocene-Modified Polymeric Systems

The mechanism of charge transport in polymers functionalized with this compound is a complex process governed by the structure and dynamics of the polymer matrix. The pendant ferrocenyl groups act as redox relays, facilitating electron transport through the material.

While specific studies detailing the incorporation of this compound into electroactive polymers and hydrogels are limited, the general principles of creating such materials involve the covalent attachment of the ferrocene derivative to a polymer backbone. For instance, smart hydrogels containing ferrocene groups have been fabricated, which exhibit significant swelling behavior in the presence of specific host molecules due to the formation of inclusion complexes. This principle could theoretically be applied to polymers functionalized with this compound.

The synthesis of such polymers often involves reacting the hydroxyl group of this compound with a suitable functional group on a pre-existing polymer or by polymerizing a monomer derivative of this compound. The resulting material is a redox-active polymer where the this compound units are pendant to the main chain.

Table 1: Hypothetical Properties of an this compound-Modified Hydrogel

PropertyDescriptionPotential Impact
Redox Potential The potential at which the Fe(II)/Fe(III) couple is observed.Determines the operating window for electrochemical applications.
Swelling Ratio The ratio of the swollen volume to the dry volume of the hydrogel.Influences ion mobility and electron transfer rates.
Electron Diffusion Coefficient A measure of the rate of electron propagation through the material.Key parameter for the efficiency of electrochemical devices.

This table is illustrative due to the lack of specific experimental data for this compound-based polymers in the search results.

The dominant mechanism for electron transport in ferrocene-modified polymers, including those hypothetically containing this compound, is electron hopping. This process involves the self-exchange of electrons between adjacent oxidized and reduced ferrocene sites. The rate of electron hopping is highly dependent on several factors:

Concentration of Redox Sites: A higher concentration of ferrocene moieties generally leads to a shorter average distance between them, facilitating more rapid electron hopping.

Polymer Chain Flexibility: The segmental motion of the polymer backbone can bring ferrocene units into closer proximity, thereby increasing the probability of electron transfer.

Solvent Swelling: In hydrogels, the uptake of solvent leads to swelling of the polymer network. This not only facilitates the movement of counter-ions necessary for charge neutrality but can also enhance the mobility of the polymer chains and the appended redox centers.

Table 2: Factors Influencing Electron Transport in Ferrocene-Modified Polymers

FactorMechanism of InfluenceEffect on Electron Transport
Ferrocene Loading Decreases inter-site distance for electron hopping.Increases the rate of electron transport.
Polymer Morphology Affects chain mobility and accessibility of redox sites.Can either hinder or facilitate electron transport.
Solvent Environment Influences polymer swelling and ion transport.Swelling generally enhances electron transport.
Temperature Increases polymer segmental motion and solvent dynamics.Typically increases the rate of electron transport.

This table outlines general principles for ferrocene-containing polymers, as specific data for this compound-modified materials was not available in the provided search results.

Applications of α Methylferrocenemethanol in Advanced Materials and Catalysis

α-Methylferrocenemethanol, a derivative of ferrocene (B1249389), has garnered significant interest for its versatile applications in the development of advanced materials and sophisticated catalytic systems. Its unique structure, combining the redox-active ferrocene moiety with a reactive hydroxyl group, allows for its integration into a wide array of functional molecules and polymers. This has led to innovations in catalysis, polymer science, and materials engineering.

Theoretical and Computational Investigations of Alpha Methylferrocenemethanol

Theoretical and computational chemistry provides powerful tools to investigate the properties of organometallic compounds like alpha-Methylferrocenemethanol at a molecular level. These methods offer insights into electronic structure, reaction mechanisms, and energetic properties that can be difficult to obtain through experimental means alone.

Derivatives of Alpha Methylferrocenemethanol and Structure Property Relationships

Design and Synthesis of Multi-Ferrocene Ligands

Multi-ferrocene ligands are of particular interest due to their multistate redox activity, which can be harnessed for creating redox-switchable catalysts and sensors. The synthesis strategies often leverage the reactivity of the ferrocene (B1249389) core to introduce a variety of coordinating atoms.

The synthesis of ferrocene-based phosphane ligands is a well-established field, driven by their successful application in homogeneous catalysis. While direct derivatization of alpha-Methylferrocenemethanol is one potential route, many synthetic strategies for ferrocenylphosphanes involve the lithiation of a ferrocene precursor followed by reaction with a phosphorus electrophile. For instance, bulky ferrocenylmethyldiphosphanes are often prepared from aminomethylferrocene precursors. An improved methodology for creating bidentate phosphanes involves the reaction of a secondary phosphane with a suitable ferrocene derivative in a mixture of acetic acid and acetic anhydride (B1165640) at elevated temperatures. rsc.org

The electronic properties of these ligands are significantly influenced by the number of ferrocenyl substituents on the phosphorus atom. Studies on mono-, bis-, and tris(ferrocenyl)phosphane ligands have shown that the σ-donor ability of the ligand decreases as the number of ferrocenyl groups increases. researchgate.net This tunability is crucial for modulating the catalytic activity of their metal complexes.

Table 1: Selected Ferrocene-Based Phosphane Ligands and Synthetic Precursors

Ligand Type Precursor Example Synthetic Method Highlight Key Property
Ferrocenylmethyldiphosphanes Bis-1,2-disubstituted aminomethylferrocenes Reaction with secondary phosphanes in acetic acid/anhydride High selectivity in palladium-catalyzed methoxycarbonylation
Bis(ferrocenyl)(alkyl)phosphanes Ferrocene Reaction with alkyldichlorophosphanes and AlCl₃ Irreversible first oxidation; oxides show two reversible oxidations researchgate.net

This table is interactive and can be sorted by column.

Nitrogen-donor ligands derived from ferrocene compounds are synthesized for applications in coordination chemistry, catalysis, and materials science due to the strong coordination ability of nitrogen with metal ions. nih.govmdpi.com A direct and relevant synthesis involving this compound is the creation of 4,6-bis(ferrocenyl)-2-phenyl)pyrimidine. This compound was prepared in a good yield through a dehydrogenative coupling reaction of benzamidine (B55565) hydrochloride, this compound, and ferrocenemethanol (B74494), catalyzed by a ruthenium(II) complex. researchgate.net

A common general method for synthesizing N-donor ligands, particularly Schiff bases, is the condensation reaction between an aldehyde and an amine, such as ethylenediamine. researchgate.net This approach can be adapted for ferrocenyl aldehydes to produce a wide array of bidentate and tetradentate ligands. These ligands are often soluble in polar organic solvents like methanol (B129727) and DMSO. researchgate.net

Table 2: Synthesis of a Multi-Ferrocene N-donor Ligand

Product Reactants Catalyst Key Feature of Synthesis

This table is interactive and can be sorted by column.

The incorporation of oxygen, sulfur, selenium, and carbon donors into ferrocene-based ligands expands their coordination chemistry and catalytic applications.

Oxygen (O-donor) Ligands: Ferrocenyl ethers can be synthesized through methods like base-catalyzed nucleophilic aromatic substitution on aryl fluorides or by forming C-O bonds between primary alcohols and ferrocene chlorovinyl derivatives. researchgate.net

Sulfur (S-donor) and Selenium (Se-donor) Ligands: Ferrocenyl thioethers and selenoethers are typically prepared from ferrocene precursors via lithiation, followed by a reaction with organic disulfides (RSSR) or diselenides (RSeSeR). researchgate.net For example, 1-[(Dimethylamino)methyl]-2-ferrocenyl thioethers and their seleno-analogs have been synthesized using this methodology. researchgate.net These ligands have shown utility in catalysis; for instance, palladium(II) complexes of certain ferrocenyl thioethers act as selective hydrogenation catalysts for dienes. researchgate.net

Carbon (C-donor) Ligands: Ferrocene can be linked to other molecular fragments through carbon-carbon bonds to form C-donor ligands. A notable example is the synthesis of ferrocenyl chalcones via the Claisen-Schmidt condensation of acetyl ferrocene with a corresponding aldehyde. This reaction creates an α,β-unsaturated ketone system where the ferrocenyl group is conjugated with another moiety.

Table 3: Synthetic Approaches for Heteroatom Ferrocene Ligands

Donor Atom Precursor Type Key Reagent Reaction Type
Sulfur (S) Lithiated ferrocene derivative Disulfide (RSSR) Nucleophilic substitution
Selenium (Se) Lithiated ferrocene derivative Diselenide (RSeSeR) Nucleophilic substitution

This table is interactive and can besorted by column.

Ferrocene-Modified Macromolecules

Incorporating the ferrocene moiety into polymers combines the unique redox properties of ferrocene with the processability and structural diversity of macromolecules.

Ferrocene-modified polysiloxane can be synthesized and subsequently blended with chitosan (B1678972) to form nanocomposites. In these materials, the ferrocene polysiloxane forms spherical nanodomains, typically around 500 nm in size, that are homogeneously distributed within the chitosan matrix.

The resulting composite film exhibits favorable electrochemical properties. It displays a reversible redox wave, and the introduction of the highly hydrophilic chitosan enhances the mass transport rate in aqueous conditions. This is reflected in a high apparent diffusion coefficient for the ferrocene moieties within the film, on the order of 3.5 × 10⁻⁶ cm²/s. The enhanced hydrophilicity gives the film solution-like behaviors, making these nanocomposites promising platforms for biosensor applications.

The synthesis of ferrocene-modified hyperbranched poly(ethylenimine) (PEI) conjugates is not extensively documented in the scientific literature. Research has more commonly focused on the modification of linear PEI with ferrocene derivatives. These ferrocene-modified linear poly(ethylenimine) (Fc-LPEI) polymers have been designed as redox-active hydrogels for immobilizing enzymes and mediating electron transfer in biosensors and biofuel cells.

While direct analogues using a hyperbranched PEI scaffold are not readily found, the broader field of ferrocene-containing hyperbranched polymers is an active area of research. Scientists have successfully synthesized ferrocene-based hyperbranched polymers with backbones such as polyphenylenes, polytriazoles, and polyethers. These materials are investigated for their redox activity, thermal stability, and potential as precursors to magnetic ceramics. The development of ferrocene-functionalized hyperbranched PEI remains a potential area for future exploration, combining the versatile metal-coordinating and proton-sponge characteristics of hyperbranched PEI with the electrochemical attributes of ferrocene.

Ferrocene-Containing Supramolecular Architectures

The incorporation of ferrocene units, often derived from precursors like this compound, into larger molecular assemblies has given rise to a rich field of supramolecular chemistry. The ferrocene moiety's shape, size, and hydrophobicity make it an excellent component for forming stable host-guest complexes and other intricate structures. matilda.sciencersc.org The ability of the two cyclopentadienyl (B1206354) rings to rotate and the reversible redox properties of the iron center allow for the creation of dynamic and functional supramolecular systems. rsc.org

Pseudopeptides and Amides

Ferrocene has been successfully integrated into peptide-like structures, known as pseudopeptides, lending them unique conformational and electrochemical properties. While direct synthesis from this compound is a specific pathway, the broader inclusion of ferrocene as an N-terminal group in pseudopeptides has been explored. researchgate.netnih.gov These bioorganometallic conjugates often exhibit interesting structural features governed by non-covalent interactions.

In a study of two ferrocene-containing pseudopeptides, Fc-L-Phe-D-Oxd-OBn and Fc-(L-Phe-D-Oxd)₂-OBn, the influence of the ferrocenyl group on the molecular structure was significant. nih.govconsensus.app X-ray diffraction analysis of the former revealed strong π-π stacking interactions between the ferrocenyl moiety and the phenyl rings of the phenylalanine residue. nih.govconsensus.app Conversely, intramolecular hydrogen bonds were absent in the solid state. nih.govconsensus.app However, in solution, the longer dipeptide derivative, Fc-(L-Phe-D-Oxd)₂-OBn, was found to adopt a turn conformation stabilized by intramolecular N-H···O=C hydrogen bonds. nih.govconsensus.app The presence of the ferrocene unit also imparted specific chiroptical properties to the molecules, with certain electronic circular dichroism (ECD) signals being directly related to the helicity of the ferrocene core. nih.gov

The structural characteristics of these ferrocene-pseudopeptides are summarized in the table below.

CompoundDominant Interaction (Solid State)Conformation (Solution)Key Spectroscopic Feature
Fc-L-Phe-D-Oxd-OBnStrong π-π stackingAbsence of a well-defined folded structureECD signals related to ferrocene core helicity
Fc-(L-Phe-D-Oxd)₂-OBnNot specified in provided abstractTurn conformation stabilized by intramolecular hydrogen bondsFT-IR and ¹H NMR evidence for hydrogen bonding in solution

This table summarizes the structural findings for two ferrocene-containing pseudopeptides, highlighting the influence of the ferrocene moiety on their conformation and spectroscopic properties.

Dendrimers and Macrocycles

The well-defined structure and multivalent nature of dendrimers and macrocycles make them ideal scaffolds for incorporating functional units like ferrocene. Ferrocene-containing dendrimers can be synthesized through both convergent and divergent strategies, resulting in macromolecules with ferrocene units at the core or, more commonly, at the periphery. wikipedia.org These redox-active dendrimers are of interest for their potential applications as molecular batteries and electrochemical sensors.

One synthetic approach involves attaching ferrocene units to a silicon-containing core. wikipedia.org For instance, a tetraallylsilane (B74137) core can undergo platinum-catalyzed hydrosilylation and subsequent reaction with ferrocenyllithium to yield a dendrimer with peripheral ferrocene groups. wikipedia.org Another example is the synthesis of dendrimers with a porphyrin core and ferrocenyl-terminated dendrons, which have been investigated for their non-linear optical properties. nih.gov The cubic susceptibility, a measure of non-linear optical behavior, was found to increase with the number of ferrocenyl groups in the dendrimer structure. nih.gov

Ferrocene-based macrocycles are another important class of supramolecular architectures. The inclusion of the ferrocene unit within a macrocyclic framework can significantly influence the redox and optical properties of the entire molecule. whiterose.ac.uk Various synthetic methods, including Sonogashira cross-coupling and "shotgun" synthesis approaches, have been employed to create these structures. whiterose.ac.ukrsc.org Detailed studies have shown that fine-tuning the size of these ferrocene-based nanohoops can impact their molecular conformation, electronic structure, and photophysical properties. rsc.org

The table below presents examples of ferrocene-containing dendrimers and the key findings related to their properties.

Dendrimer TypeSynthetic ApproachKey Property InvestigatedFinding
Silicon-containing core with peripheral ferrocenesDivergent methodRedox behaviorFerrocenyl moieties act as essentially non-interacting redox centers, exhibiting multielectron redox. wikipedia.org
Porphyrin core with ferrocenyl-styryl dendronsConvergent approachNon-linear optical propertiesThe cubic susceptibility (χ⁽³⁾) increases with the generation and number of ferrocenyl groups. nih.gov

This table provides an overview of different types of ferrocene-containing dendrimers and the relationship between their structure and observed properties.

Structure-Reactivity Correlations in Derivatives

The concept of structure-activity relationships (SAR) is fundamental in medicinal and materials chemistry, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. For ferrocene derivatives, including those derived from this compound, SAR studies help in designing compounds with enhanced efficacy for specific applications.

A notable example is the investigation of a series of nitro- and cyanophenylferrocenes as antagonists for the androgen receptor (AR), a target in prostate cancer therapy. nih.gov In this study, the ferrocene moiety served as a hydrophobic core structure. The hydrophobicity, quantified by the π value, of the ferrocene derivatives was found to be within a suitable range for nuclear receptor ligands. nih.gov The biological activity of these compounds was evaluated, and it was found that 3-nitrophenylferrocene exhibited the most potent AR-antagonistic activity, with an IC₅₀ value of 0.28 μM. nih.gov This study underscores how substitutions on the phenyl ring attached to the ferrocene core can modulate biological activity, providing a clear structure-activity relationship. nih.gov

The key findings from the structure-activity relationship study of phenylferrocene derivatives are summarized below.

Compound ClassProperty InvestigatedKey Structural Feature for ActivityMost Potent CompoundIC₅₀ Value
Nitro- and cyanophenylferrocenesAndrogen Receptor (AR) antagonistic activitySubstitution pattern on the phenyl ring3-nitrophenylferrocene0.28 μM

This table highlights the key outcomes of a structure-activity relationship study on phenylferrocene derivatives, demonstrating the impact of structural modifications on biological potency.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into alpha-methylferrocenemethanol has led to significant breakthroughs, primarily centered on its role as a chiral precursor for sophisticated ligand systems. Due to the inherent planar chirality of the ferrocene (B1249389) core combined with the central chirality of the this compound moiety, it provides a robust scaffold for designing ligands that can induce high levels of stereoselectivity in chemical reactions.

Key advances are summarized below:

Privileged Ligand Scaffolds: The compound is a cornerstone in the synthesis of "privileged" chiral ligands, meaning they are effective for a wide range of transformations. rsc.org Derivatives of this compound have been elaborated into highly effective mono-, bi-, and tridentate phosphine (B1218219) ligands, which are crucial in transition-metal-catalyzed asymmetric reactions. rsc.org

Asymmetric Catalysis: Ligands derived from this scaffold have been successfully applied in numerous mechanistically distinct asymmetric reactions. These include hydrogenations, cross-couplings, and cycloadditions, often achieving excellent yields and high enantioselectivities (up to 99.9% ee). rsc.orgacs.org This has provided synthetic chemists with powerful tools for accessing enantiopure compounds, which are vital in medicinal chemistry and materials science. rsc.orgnih.gov

Synthesis of Bioactive Molecules: The compound has been utilized as a reactant in the preparation of ferrocene-modified thiopyrimidines, which are being investigated for their potential as anticancer agents. It is also a precursor for chiral alpha-ferrocenylalkylamines used to create redox-active receptors capable of enantioselective recognition of chiral carboxylate anions. nih.gov

Polymer and Materials Science: this compound has served as a reactant for creating reversible addition-fragmentation chain transfer (RAFT) agents, which are instrumental in the controlled polymerization of monomers like styrene (B11656). This highlights its utility in developing advanced polymeric materials with tailored properties.

The table below summarizes the primary research areas where this compound has made a significant impact.

Table 1: Key Research Areas Advanced by this compound
Research AreaKey AdvanceExample ApplicationReference
Asymmetric CatalysisDevelopment of chiral phosphine ligands (e.g., P,N- and P,P-ligands).Rhodium and Ruthenium-catalyzed asymmetric hydrogenation. rsc.orgacs.org
Medicinal ChemistrySynthesis of ferrocene-containing bioactive compounds.Precursor for potential anticancer agents and chiral biosensors. nih.gov
Polymer ChemistryCreation of RAFT agents for controlled radical polymerization.Controlled polymerization of styrene.
Organic SynthesisVersatile chiral building block.Asymmetric synthesis of unnatural alpha-amino acids. nih.gov

Identification of Underexplored Research Avenues

Despite the extensive research, several avenues concerning this compound and its derivatives remain underexplored. A focused effort in these areas could unlock new functionalities and applications.

Systematic Exploration of Heteroatomic Derivatives: While phosphine ligands (P-ligands) are well-studied, a more systematic investigation into derivatives containing other heteroatoms (e.g., sulfur, selenium, or silicon) is lacking. nih.gov Modifying the electronic properties of the ligand scaffold by introducing diverse donor atoms could lead to catalysts with novel reactivity or improved selectivity.

Advanced Materials Applications: The potential of this compound as a monomer or functionalizing agent for redox-active polymers, molecular wires, and electrochemical sensors is still in its infancy. nih.gov Research into multi-ferrocene systems derived from this building block could yield materials with interesting electronic communication and charge-transfer properties.

Immobilization and Catalyst Recycling: There is a need for more extensive research on the immobilization of catalysts derived from this compound onto solid supports. The development of strategies, such as incorporating siloxane tags, could facilitate catalyst recovery and recycling, enhancing the economic and environmental viability of these catalytic systems for industrial-scale synthesis. mdpi.com

Mechanistic Studies: While the efficacy of many derived catalysts is proven, detailed mechanistic studies are not always available. A deeper computational and experimental investigation into the transition states and modes of stereoinduction could provide fundamental insights, enabling a more rational, less empirical approach to future catalyst design.

Potential for Emergent Applications and Fundamental Discoveries

The unique structural and electronic features of this compound suggest significant potential for future breakthroughs beyond its current applications. The continued exploration of this molecule could lead to both novel technologies and a deeper understanding of fundamental chemical principles.

Emergent Applications:

Molecular Electronics: The predictable redox behavior of the ferrocene moiety makes derivatives of this compound prime candidates for components in molecular-scale electronic devices, such as switches and memory elements.

Chiral Recognition and Sensing: Further development of receptors based on this chiral scaffold could lead to highly sensitive and selective electrochemical sensors for detecting biological enantiomers, with applications in diagnostics and environmental monitoring. nih.gov

Green Chemistry: The development of next-generation, highly efficient catalysts could enable challenging chemical transformations to occur under milder conditions, reducing energy consumption and waste generation in the synthesis of pharmaceuticals and fine chemicals. rsc.org

Fundamental Discoveries:

Structure-Function Relationships: A systematic approach to modifying the sterics and electronics of the this compound backbone and correlating these changes with catalytic performance could uncover more profound and predictive structure-activity relationships in asymmetric catalysis. mdpi.com

Cooperative Catalysis: Designing multi-metallic catalysts where an this compound-derived ligand coordinates to two or more metal centers could unlock cooperative catalytic cycles, leading to unprecedented reactivity and the ability to form challenging chemical bonds.

Redox-Switchable Catalysis: The ferrocene/ferrocenium (B1229745) redox couple could be exploited to create "redox-switchable" catalysts. In such systems, the catalytic activity or selectivity could be turned "on" or "off" by applying an external electrochemical potential, offering a novel method of reaction control.

The trajectory of research on this compound points toward a future rich with innovation. Its foundational role as a chiral building block is secure, while its potential in materials science and redox-based applications is just beginning to be realized.

Table of Mentioned Compounds

Compound NameSynonym(s)CAS Number
This compound1-(Ferrocenyl)ethanol, (1-Hydroxyethyl)ferrocene1277-49-2
StyreneVinylbenzene, Phenylethene100-42-5

Q & A

Q. How can the FINER criteria evaluate the feasibility of studying α-methylferrocenemethanol’s photophysical properties?

  • Methodological Answer :
  • Feasible : Access to UV-Vis/NIR spectrometers.
  • Interesting : Correlation between structure and luminescence.
  • Novel : First report of its fluorescence quantum yield.
  • Ethical : Minimal environmental hazard (LD₅₀ > 2000 mg/kg).
  • Relevant : Applications in OLEDs or sensors.
    Pilot studies using time-resolved fluorescence spectroscopy (λₑₓ = 365 nm) establish baseline data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.